

APcK110: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: APcK110

Cat. No.: B1683967

[Get Quote](#)

APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase, demonstrating significant pro-apoptotic and anti-proliferative activity in Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for **APcK110**, intended to serve as a technical resource for researchers and professionals in drug development.

Core Compound Information

APcK110 is a synthetic molecule designed through a structure-based approach to target the c-Kit kinase.^[1] Its chemical and physical properties are summarized below.

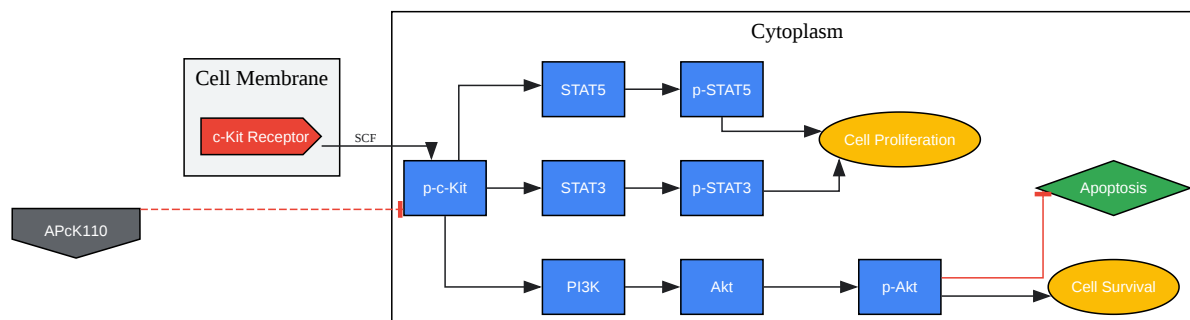
Chemical Structure and Properties

Property	Value	Reference
Chemical Name	6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine	[2]
CAS Number	1001083-74-4	
Molecular Formula	C ₂₀ H ₁₆ FN ₃ O ₂	
Molecular Weight	349.36 g/mol	
Solubility	Soluble to 100 mM in DMSO	
Purity	≥98% (HPLC)	[2]
Storage	Store at -20°C	

Mechanism of Action and Signaling Pathway

APcK110 functions as a c-Kit inhibitor. The c-Kit receptor, a transmembrane tyrosine kinase, plays a crucial role in hematopoiesis.[3] Upon binding its ligand, the stem cell factor (SCF), c-Kit dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival.[4] In AML, mutations or overexpression of c-Kit can lead to its constitutive activation, contributing to leukemogenesis.[3]

APcK110 exerts its therapeutic effect by inhibiting the phosphorylation of c-Kit and its downstream signaling effectors, including STAT3, STAT5, and Akt.[5][6] This disruption of the c-Kit signaling pathway ultimately leads to the induction of caspase-dependent apoptosis and inhibition of proliferation in AML cells.[5][7]



[Click to download full resolution via product page](#)

APcK110 inhibits c-Kit signaling pathway.

Preclinical Efficacy

APcK110 has demonstrated potent anti-leukemic activity in both in vitro and in vivo preclinical models of AML.

In Vitro Activity

APcK110 effectively inhibits the proliferation of AML cell lines, with a particularly strong effect on the SCF-dependent OCI/AML3 cell line.[3] Notably, it has been shown to be a more potent inhibitor of OCI/AML3 proliferation than the established tyrosine kinase inhibitors imatinib and dasatinib.[6]

Cell Line	Assay	Endpoint	Result	Reference
OCI/AML3	MTT Assay	IC ₅₀	175 nM	
OCI/AML3	MTT Assay	Proliferation Inhibition	More potent than imatinib and dasatinib	[6]
Primary AML cells	Clonogenic Assay	Inhibition of Colony Growth	Up to 80% at 500 nM	[7]

In Vivo Activity

In a xenograft mouse model using NOD-SCID mice engrafted with OCI/AML3 cells, treatment with **APcK110** significantly extended the survival of the mice compared to the control group.[4]

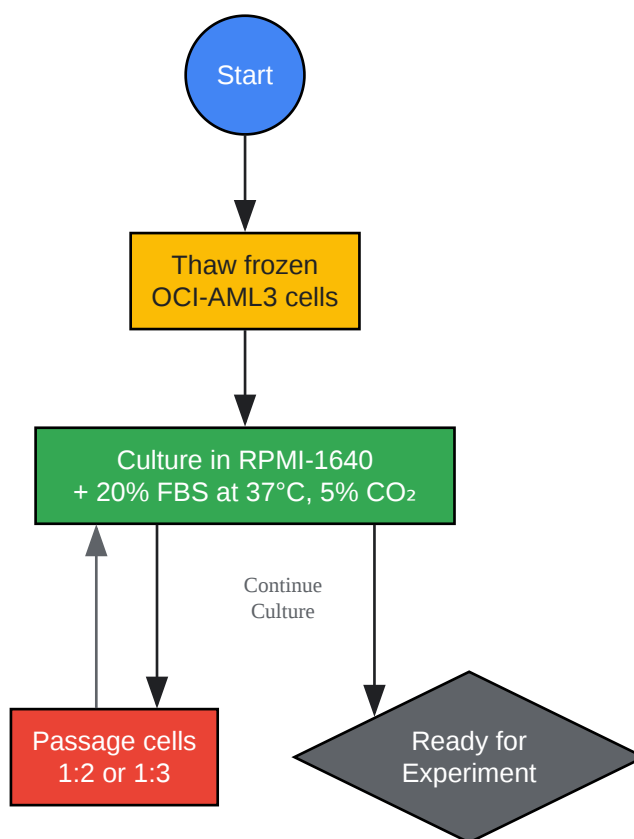
Animal Model	Cell Line Engrafted	Treatment	Outcome	Reference
NOD-SCID Mice	OCI/AML3	APcK110 (intraperitoneal)	Significantly longer survival vs. PBS control	[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of **APcK110**.

Cell Culture

The OCI-AML3 human acute myeloid leukemia cell line is cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS).[1] Cells are maintained in a humidified incubator at 37°C with 5% CO₂. [8]



[Click to download full resolution via product page](#)

OCI-AML3 Cell Culture Workflow.

MTT Cell Proliferation Assay

The anti-proliferative effects of **APcK110** are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Plating: Seed OCI-AML3 cells in a 96-well plate at a density of $0.5-1.0 \times 10^5$ cells/mL.[9]
- Compound Treatment: Treat the cells with varying concentrations of **APcK110** (e.g., 50, 100, 250, and 500 nM) and incubate for 72 hours.[7]
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
- Solubilization: Add 100 μ L of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Immunoblotting

The effect of **APcK110** on protein phosphorylation is assessed by Western blotting.

- Cell Lysis: Lyse treated OCI-AML3 cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against p-c-Kit, c-Kit, p-STAT3, STAT3, p-STAT5, STAT5, p-Akt, Akt, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Assay

The ability of **APcK110** to inhibit the colony-forming potential of primary AML cells is evaluated using a clonogenic assay in methylcellulose.

- Cell Preparation: Isolate mononuclear cells from primary AML patient samples.
- Treatment: Incubate the cells with different concentrations of **APcK110**.
- Plating: Plate the treated cells in a methylcellulose-based medium (e.g., MethoCult™) in 35 mm Petri dishes.[\[12\]](#)
- Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days.[\[13\]](#)

- Colony Scoring: Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.[14]

In Vivo Xenograft Model

The in vivo efficacy of **APcK110** is tested in an AML xenograft mouse model.

- Animal Model: Use 8-week-old female NOD-SCID mice.[4]
- Irradiation: Subject the mice to a sub-lethal dose of whole-body radiation (30 cGy).[4]
- Cell Inoculation: Intravenously inject 1×10^5 OCI/AML3 cells into each mouse.[4]
- Treatment: Ten days post-injection, begin intraperitoneal injections of **APcK110** (e.g., 500 nM diluted in PBS) or a vehicle control (PBS) every other day.[4]
- Monitoring: Monitor the mice for signs of disease and survival.[4]

Conclusion

APcK110 is a promising novel c-Kit inhibitor with potent and selective activity against AML cells. Its well-defined mechanism of action, coupled with demonstrated preclinical efficacy, warrants further investigation and development as a potential therapeutic agent for AML. The experimental protocols provided in this guide offer a foundation for researchers to further explore the biological activities and therapeutic potential of **APcK110**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accegen.com [accegen.com]
- 2. APcK 110 | CAS 1001083-74-4 | APcK110 | Tocris Bioscience [tocris.com]
- 3. ascopubs.org [ascopubs.org]

- 4. Kit inhibitor APcK110 extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kit Inhibitor APcK110 Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kit inhibitor APcK110 induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. OCI-Aml-3 – EDITGENE [editxor.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [APcK110: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683967#apck110-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com